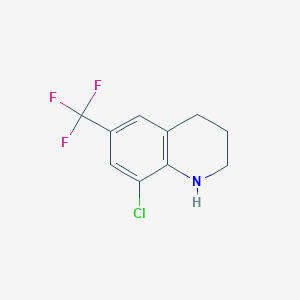
8-クロロ-6-(トリフルオロメチル)-1,2,3,4-テトラヒドロキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that features a quinoline core structure with a chlorine atom at the 8th position and a trifluoromethyl group at the 6th position
科学的研究の応用
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactivity.
Material Science: It is studied for its properties in the development of new materials, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with trifluoroacetic acid and formaldehyde, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
作用機序
The mechanism of action of 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom may participate in binding interactions with target proteins or enzymes, leading to the modulation of their activity.
類似化合物との比較
Similar Compounds
8-Chloro-6-(trifluoromethyl)quinoline: This compound shares a similar core structure but lacks the tetrahydro moiety.
2,8-Bis(trifluoromethyl)-4-chloroquinoline: Another related compound with additional trifluoromethyl groups.
Uniqueness
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline core also differentiates it from other quinoline derivatives, potentially leading to unique applications and activities.
生物活性
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (C10H8ClF3N) is a heterocyclic compound belonging to the tetrahydroquinoline class, characterized by a chloro substituent at the 8-position and a trifluoromethyl group at the 6-position. This unique structural arrangement contributes to its diverse biological activities and potential therapeutic applications in medicinal chemistry.
The compound's molecular structure significantly influences its reactivity and biological activity. The presence of the chloro and trifluoromethyl groups enhances its lipophilicity and modulates its interaction with biological targets. The trifluoromethyl group is particularly noteworthy for its electron-withdrawing properties, which can affect binding affinity with proteins and enzymes.
Biological Activities
Research indicates that derivatives of tetrahydroquinoline, including 8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, exhibit a range of biological activities:
- Anti-inflammatory Effects : Compounds in this class have shown potential in modulating inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis.
- Anticancer Properties : Tetrahydroquinoline analogs have been investigated for their ability to inhibit specific proteins involved in cancer progression. For instance, studies have highlighted their role as inhibitors of EPAC proteins, which are implicated in cancer metastasis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory responses .
The mechanism by which 8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline exerts its biological effects involves several pathways:
- Binding Interactions : The chloro group may participate in hydrogen bonding with target proteins, while the trifluoromethyl group enhances interaction through halogen bonding .
- Lipophilicity : Increased lipophilicity allows for better membrane permeability, facilitating access to intracellular targets.
Table 1: Biological Activity Overview
Case Study: EPAC Inhibition
In a study focusing on the structure-activity relationship (SAR) of tetrahydroquinoline analogs, it was found that specific substitutions significantly influenced their potency against EPAC1. For example:
特性
IUPAC Name |
8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-8-5-7(10(12,13)14)4-6-2-1-3-15-9(6)8/h4-5,15H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWTXSCLCGVNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)C(F)(F)F)Cl)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














